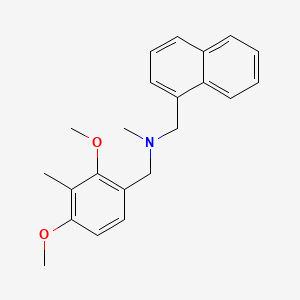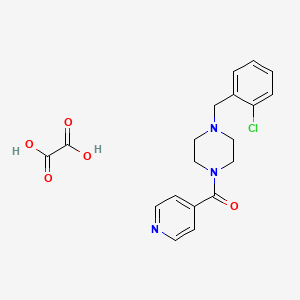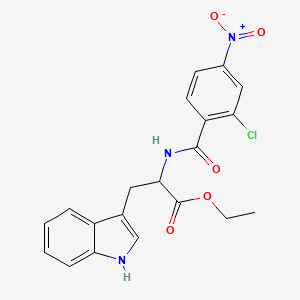![molecular formula C20H16FN3O2 B5111036 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)
2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as FLB 457, is a chemical compound that belongs to the class of benzamide derivatives. FLB 457 is a selective dopamine D2 receptor antagonist that has been extensively studied for its potential application in the treatment of schizophrenia.
作用机制
2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 acts as a dopamine D2 receptor antagonist, which means that it blocks the action of dopamine at the D2 receptor. This is believed to be the mechanism by which 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 exerts its antipsychotic effects. By blocking the action of dopamine at the D2 receptor, 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 reduces the hyperactivity of dopamine neurons in the mesolimbic pathway, which is believed to be responsible for the positive symptoms of schizophrenia.
Biochemical and Physiological Effects
2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of dopamine neurons in the mesolimbic pathway, which is believed to be responsible for the positive symptoms of schizophrenia. 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 has also been shown to increase the activity of dopamine neurons in the mesocortical pathway, which is believed to be responsible for the negative symptoms of schizophrenia.
实验室实验的优点和局限性
The advantages of using 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 in lab experiments include its high selectivity for the dopamine D2 receptor, which reduces the risk of side effects associated with non-selective dopamine antagonists. 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 also has a well-defined mechanism of action, which makes it a useful tool for studying the role of the dopamine D2 receptor in the pathophysiology of schizophrenia.
The limitations of using 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 in lab experiments include its high cost and limited availability. 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 is also a relatively new compound, and there is still much that is not known about its pharmacological properties.
未来方向
There are a number of future directions for research on 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457. One area of research is the development of new compounds that are more selective and potent than 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457. Another area of research is the investigation of the long-term effects of 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 on the dopamine system and other neurotransmitter systems. Finally, there is a need for more research on the potential clinical applications of 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457, particularly in the treatment of schizophrenia.
合成方法
The synthesis of 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, which is then reacted with N-(3-pyridinylmethyl)aniline in the presence of triethylamine to produce 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457.
科学研究应用
2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 has been extensively studied for its potential application in the treatment of schizophrenia. It has been shown to have a high affinity for the dopamine D2 receptor, which is believed to play a key role in the pathophysiology of schizophrenia. 2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide 457 has also been shown to have a high selectivity for the dopamine D2 receptor, which reduces the risk of side effects associated with non-selective dopamine antagonists.
属性
IUPAC Name |
2-[(3-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-16-7-3-6-15(11-16)19(25)24-18-9-2-1-8-17(18)20(26)23-13-14-5-4-10-22-12-14/h1-12H,13H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUSQOBAXHYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)

![2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5110994.png)
![N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)
![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)
![cyclooctyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5111014.png)

![N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5111021.png)



![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5111061.png)